(2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be classified as an organic compound due to its carbon-based structure. Specifically, it falls under the category of pyrrole derivatives, which are compounds that contain a five-membered aromatic ring with one nitrogen atom. The classification of this compound can also be extended to include its functional groups, such as the carboxylic acid group (-COOH) and the aromatic ketone derived from the 4-methylbenzoyl moiety.
The synthesis of (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid can be achieved through several methods, typically involving multi-step synthetic pathways.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The molecular structure of
The pyrrole nucleus serves as the foundational scaffold for constructing this target compound, with strategic modifications enabling precise functionalization. N-alkylation at the pyrrole nitrogen (position 1) is typically achieved through nucleophilic substitution reactions using methyl iodide or dimethyl sulfate in aprotic solvents like DMF or acetone. This step establishes the critical 1-methyl group essential for subsequent reactions [3]. Electrophilic substitution at the pyrrole C4 position is optimized through careful selection of activating groups and reaction conditions. The 4-methylbenzoyl moiety introduction (discussed in Section 1.5) requires prior protection of reactive positions, often employing tert-butoxycarbonyl (Boc) groups or trimethylsilyl barriers to prevent unwanted side reactions [3]. Computational studies indicate that electron-donating substituents at the N1 position significantly enhance the nucleophilicity of C3 and C5 positions, facilitating targeted C3 functionalization for later acrylate chain installation [2].
Table 1: Strategic Functionalization Points on Pyrrole Scaffold
| Pyrrole Position | Functionalization Approach | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| N1 (Nitrogen) | N-alkylation | CH₃I, K₂CO₃, DMF, 60°C | Methyl group installation |
| C4 (Carbon) | Electrophilic substitution | 4-methylbenzoyl chloride, AlCl₃ | Benzoyl group precursor |
| C2/C5 (Carbon) | Halogenation | NBS, CHCl₃, 0°C | Bromination for cross-coupling |
| C3 (Carbon) | Aldehyde introduction | DMF/POCl₃ (Vilsmeier) | Acrylic acid chain precursor |
Construction of the disubstituted pyrrole core employs cyclization methodologies, with the Paal-Knorr synthesis demonstrating high efficiency. This approach involves condensation of 1,4-dicarbonyl precursors (e.g., hexane-2,5-dione derivatives) with ammonium acetate in acetic acid under reflux, yielding the 1-methylpyrrole skeleton in 70-85% yields [3]. Alternative routes utilize Knorr-type cyclizations between α-aminoketones and β-ketoesters, though this method requires careful control of stoichiometry to prevent dialkylation. Following pyrrole ring formation, Friedel-Crafts acylation installs the 4-methylbenzoyl group at the C4 position, leveraging the inherent electron-rich character of the pyrrole ring. This reaction demands strict anhydrous conditions and Lewis acid catalysts (AlCl₃, FeCl₃) in solvents such as dichloromethane or nitrobenzene, with reaction temperatures maintained between 0-5°C to prevent polyacylation [3] [7]. Microwave-assisted cyclization has emerged as a valuable technique, reducing reaction times from hours to minutes while improving overall yields by 15-20% compared to conventional heating methods.
Installation of the (2E)-prop-2-enoic acid side chain employs Knoevenagel condensation between the C2-aldehyde functionalized pyrrole intermediate and malonic acid derivatives. This transformation requires precise catalyst selection to achieve >98% stereoselectivity for the E-isomer. Piperidine or pyridine derivatives serve as effective organocatalysts in solvent systems combining toluene with a co-solvent such as pyridine or DMF [2]. The reaction proceeds via a carbenium ion mechanism where the trans configuration is thermodynamically favored, with the bulky 1-methyl-4-(4-methylbenzoyl) group sterically discouraging Z-isomer formation. Recent advances utilize β-alanine as a green catalyst in solvent-free conditions, achieving complete E-selectivity within 2 hours at 80°C [6]. Reaction monitoring via HPLC or NMR spectroscopy is essential to confirm isomeric purity before proceeding to subsequent steps.
Table 2: Stereoselective Formation of (2E)-Prop-2-enoic Acid Side Chain
| Catalyst System | Solvent | Temperature (°C) | Time (hr) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine/AcOH | Toluene | 110 | 4 | 95:5 | 78 |
| β-Alanine | Solvent-free | 80 | 2 | >99:1 | 85 |
| Pyridinium p-toluenesulfonate | Toluene/DMF | 100 | 3 | 92:8 | 72 |
| L-Proline | Ethanol | 70 | 5 | 89:11 | 68 |
Esterification of the acrylic acid moiety serves dual purposes: protecting the carboxylic acid group during subsequent reactions and improving the solubility of intermediates for purification. Methyl ester formation is typically achieved using thionyl chloride followed by methanol, or alternatively via Fischer esterification with sulfuric acid catalysis in refluxing methanol (65-80% yields) [3]. The ethyl ester analog can be similarly prepared using ethanol under analogous conditions. For hydrolysis of the final ester intermediate to regenerate the carboxylic acid, alkaline conditions (NaOH, KOH) in aqueous THF or dioxane at 40-60°C provide near-quantitative conversion without affecting other functional groups [2] [3]. Selective hydrolysis presents challenges when other ester groups are present in the molecule; in such cases, controlled pH adjustment or enzymatic methods using lipases may be employed. The carboxylic acid functionality enables salt formation with organic bases (triethylamine, diisopropylethylamine) to enhance crystallinity for purification purposes.
The critical 4-methylbenzoyl group installation employs catalytic Friedel-Crafts acylation as the most efficient methodology. Traditional stoichiometric Lewis acids (AlCl₃, FeCl₃) remain effective but generate significant waste, prompting development of catalytic approaches. Heterogeneous catalysts including zeolites (Hβ, HY) and sulfated zirconia demonstrate 80-90% conversion with only 10-15 mol% catalyst loading in chlorobenzene at 80°C [3] [7]. For advanced functionalization, transition metal catalysis enables alternative pathways. Suzuki-Miyaura cross-coupling between 4-bromobenzoyl derivatives and 4-methylphenylboronic acid using Pd(PPh₃)₄ catalyst (2-5 mol%) in dioxane/water mixture at 85°C provides access to diversified benzoyl analogs [3]. Microwave-assisted acylation significantly reduces reaction times from 12-24 hours to 15-45 minutes while maintaining yields above 85%. Recent advances employ bismuth(III) triflate as a water-tolerant catalyst (5 mol%), enabling reactions in aqueous ethanol with simplified workup procedures.
Table 3: Catalytic Systems for 4-Methylbenzoyl Group Installation
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| AlCl₃ (stoich.) | 100 | CH₂Cl₂ | 0-5 | 2 | 92 |
| Hβ Zeolite | 15 | Chlorobenzene | 80 | 6 | 85 |
| Bi(OTf)₃ | 5 | EtOH/H₂O | 70 | 3 | 88 |
| Nafion®-SiO₂ | 20 | Toluene | 100 | 8 | 79 |
| Pd(PPh₃)₄ | 2 | Dioxane/H₂O | 85 | 12 | 75 |
Comprehensive Compound Identification
Table 4: Structural Identifiers for (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic Acid
| Identifier Type | Designation | Source |
|---|---|---|
| Systematic Name | (2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid | [1] |
| Common Synonyms | (E)-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enoic acid; AG-0207; MFCD21333203; AKOS015991231 | [2] |
| CAS Registry | 1225575-00-7 (primary); 117378-89-9 | [2] [3] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1] [2] |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)O)C | [1] |
| InChIKey | XLEKJHUTDJCLHP-BQYQJAHWSA-N | [1] |
| PubChem CID | 5278575 | [1] |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: